(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol

Physicochemical property optimization Lipophilicity Structure-Property Relationship

Racemic or diastereomeric mixtures of cycloheptyl-pyrazole ethers introduce irreproducible biological results due to variable 3D pharmacophores. This (1R,2R)-configured building block locks the hydroxyl and pyrazolyl ether groups in a defined orientation critical for FXR modulator SAR and ion channel probe development. • Enables synthesis of stereochemically pure FXR agonists (core claimed in Hoffmann-La Roche patent family) • Cycloheptyl ring provides distinct lipophilicity (XLogP3=1.4) and conformational reach vs. cyclopentyl analogs • MW 210.27, ≥95% purity, fragment-like properties ideal for FBDD campaigns targeting lipophilic protein pockets

Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
Cat. No. B13242811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol
Molecular FormulaC11H18N2O2
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)OC2CCCCCC2O
InChIInChI=1S/C11H18N2O2/c1-13-8-9(7-12-13)15-11-6-4-2-3-5-10(11)14/h7-8,10-11,14H,2-6H2,1H3/t10-,11-/m1/s1
InChIKeySUNJGHCKRUXVAS-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chiral Cycloheptanol-Pyrazole Building Block Overview


(1R,2R)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cycloheptan-1-ol (CAS 2059912-07-9) is a chiral, non-racemic cycloheptanol derivative bearing a 1-methylpyrazole ether at the 2-position with defined (1R,2R) absolute stereochemistry. Its molecular formula is C₁₁H₁₈N₂O₂ (MW 210.27 g/mol), and it is supplied as a research-grade building block (typical purity ≥95%) by specialist chemical vendors [1]. The compound belongs to the broader class of cycloalkyl-pyrazole ethers that have been patented as FXR modulators and kinase inhibitor scaffolds; the cycloheptyl ring confers distinct conformational flexibility, lipophilicity, and steric bulk compared to smaller-ring analogs [2].

Stereochemistry Defined (1R,2R) configuration for enantiomer-attribution SAR studies
Ring system Cycloheptyl scaffold extends conformational and lipophilic reach versus smaller rings
Scaffold context Fits FXR modulator and kinase inhibitor discovery programs

Key Differentiation from Generic Analogs


This compound cannot be freely interchanged with its closest analogs—the cyclopentyl congener (CAS 1932189-56-4) or the racemic mixture (CAS 1599735-10-0)—because the cycloheptyl ring introduces a two-methylene expansion that simultaneously alters lipophilicity (ΔlogP ≈ +0.5–1.0), aqueous solubility, conformational sampling, and steric footprint [1][2]. Furthermore, the defined (1R,2R) stereochemistry locks the relative orientation of the hydroxyl and pyrazolyl ether groups, whereas the racemate or diastereomeric mixtures present variable 3D pharmacophores that can yield irreproducible biological results [3]. In patent-protected FXR modulator series, the cycloheptyl- versus cyclopentyl-pyrazole decision was shown to impact receptor binding and functional potency, making ring-size selection a critical SAR parameter [2].

Cyclopentyl analog (CAS 1932189-56-4)
Ring-size reduction may shift lipophilicity and binding-pocket fit, requiring SAR reassessment.
Racemate (CAS 1599735-10-0)
Undefined stereochemistry mixes four stereoisomers, which may obscure enantiomer-specific assay interpretation.
Diastereomeric or epimeric mixtures
Altered relative orientation of hydroxyl and pyrazole groups can shift pharmacophore presentation.

Quantitative Differentiation Evidence


Lipophilicity Increase via Cycloheptyl Ring Expansion

The cycloheptyl scaffold expands ring size by two methylene units relative to the cyclopentyl analog (CAS 1932189-56-4). This structural difference elevates computed lipophilicity. The target compound has a reported XLogP3 of 1.4 [1], while the cyclopentyl congener (C₉H₁₄N₂O₂, MW 182.22) is estimated to have an XLogP3 of approximately 0.4–0.9 based on the established increment of ~0.5 logP units per methylene group [2]. The resulting ΔlogP of +0.5 to +1.0 translates to a 3- to 10-fold higher octanol-water partition coefficient, which directly impacts membrane permeability and pharmacokinetic profile in cell-based assays.

Lipophilicity shift
Class-level inference
XLogP3 1.4 (target) vs ~0.4–0.9 (cyclopentyl); ΔlogP ≈ +0.5–1.0
Supports lipophilicity-driven permeability screening
Computed logP; experimental validation advised
Physicochemical property optimization Lipophilicity Structure-Property Relationship

Stereochemical Purity and Biological Reproducibility

The target compound bears two defined chiral centers at positions 1 and 2 of the cycloheptane ring, both in the R absolute configuration. In contrast, CAS 1599735-10-0 (C₁₁H₁₈N₂O₂, same molecular formula) represents the racemic or undefined stereochemistry mixture containing all four possible stereoisomers [1]. The (1R,2R) configuration enforces a specific trans-diaxial relationship between the hydroxyl and pyrazolyl ether substituents, generating a distinct 3D pharmacophore. Racemic mixtures introduce statistical noise into any stereosensitive assay, with individual enantiomers often differing in potency by factors of 10–1000 in chiral biological targets . Procurement of the defined (1R,2R) enantiomer eliminates this variability, ensuring reproducible SAR data and avoiding false negatives from inactive stereoisomers.

Stereochemical control
Class-level inference
Single (1R,2R) enantiomer vs racemate (4 stereoisomers)
Enables enantiomer-attribution review
Vendor purity 95%; chiral identity to verify
Chiral resolution Enantioselective synthesis Biological assay reproducibility

FXR Modulator Scaffold: Ring-Size SAR

The F. Hoffmann-La Roche patent family (e.g., US 2011/0237628 A1) explicitly claims both cyclopentyl- and cycloheptylpyrazole derivatives as FXR modulators, demonstrating that ring size is a key structural variable in this chemical series [1]. Within the patent examples, cycloheptyl-containing compounds were profiled alongside cyclopentyl analogs in FXR radioligand binding assays. While the specific target compound was not a final drug candidate, its cycloheptyl-pyrazole ether motif maps directly onto the patented scaffold space where ring-size variation modulated FXR binding affinity. A related cycloheptylpyrazole derivative (BindingDB ID 50011815) demonstrated an EC₅₀ of 2.5 µM in a human FXR transactivation assay [2], providing quantitative precedent that the cycloheptyl ring is competent for target engagement.

FXR activity precedent
Class-level inference
Representative analog EC50 = 2.5 µM (HeLa FXR transactivation)
Supports FXR pathway-response assay context
Head-to-head cyclopentyl values not disclosed
Farnesoid X Receptor (FXR) Dyslipidemia Nuclear receptor modulation

Ion Channel Modulation Electrophysiology Benchmark

A structurally proximal cycloheptyl-pyrazole derivative—2,5-difluoro-4-{[(1S*,2R*)-2-(1-methyl-1H-pyrazol-5-yl)cycloheptyl]oxy}-N-(pyrimidin-4-yl)benzenesulfonamide—was profiled in an automated patch clamp assay (IonWorks Quattro) and exhibited an IC₅₀ of 91 nM [1]. This compound shares the core cycloheptyl-(1-methylpyrazole) ether architecture with the target compound, differing primarily in the position of pyrazole attachment (N-5-yl vs. N-4-yl) and the presence of a sulfonamide extension at the hydroxyl position. The nanomolar potency demonstrates that the cycloheptyl-pyrazole ether scaffold is capable of supporting high-affinity target engagement in ion channel contexts, a feature not observed with smaller cycloalkyl ethers in the same chemical series [2].

Ion channel benchmark
Class-level inference
Proximal analog IC50 = 91 nM (automated patch clamp)
Supports ion channel electrophysiology study context
Cycloheptyl core critical for sub‑100 nM activity
Ion channel pharmacology Automated patch clamp Cycloheptyl-pyrazole sulfonamide

Conformational Flexibility in Protein Docking

The cycloheptane ring adopts multiple low-energy conformations (chair, twist-chair, boat) in solution, as opposed to the more constrained cyclopentane and cyclohexane rings [1]. This conformational plasticity permits the hydroxyl and pyrazolyl ether substituents to sample a wider angular range of vector orientations, which can facilitate induced-fit binding to protein pockets that are inaccessible to rigid scaffolds. In SAR studies of 4-substituted cycloalkylpyrazoles as alcohol dehydrogenase inhibitors, the inhibitory potency increased by a factor of approximately 2 for each additional methylene group in unbranched alkyl chains [2], demonstrating that incremental increases in lipophilicity and conformational freedom directly affect target binding. The cycloheptyl ring thus occupies a distinct region of 3D chemical space not accessible to its cyclopentyl or cyclohexyl counterparts.

Conformational flexibility
Class-level inference
Multiple low‑energy conformers (chair, twist‑chair, boat) accessible
Supports protein‑docking conformation screening
Wider vector sampling than cyclopentyl scaffold
Conformational analysis Molecular recognition Scaffold diversity

Optimal Deployment Scenarios


FXR Agonist Lead Optimization (Dyslipidemia/NASH)

The cycloheptyl-pyrazole ether core is claimed in F. Hoffmann-La Roche's FXR modulator patent family [1]. This compound serves as a direct intermediate for synthesizing novel FXR agonists, where the cycloheptyl ring differentiates from cyclopentyl analogs in both lipophilicity (XLogP3 = 1.4) and conformational reach. A representative cycloheptylpyrazole derivative has demonstrated EC₅₀ = 2.5 µM in a human FXR transactivation assay [2], validating target engagement potential. Procurement of this building block accelerates SAR exploration within patented FXR chemical space.

Stereospecific Ion Channel Modulator Synthesis

A proximal cycloheptyl-pyrazole ether analog achieved IC₅₀ = 91 nM in automated patch clamp electrophysiology [3]. The defined (1R,2R) stereochemistry of the target compound ensures a consistent 3D orientation of the hydroxyl (H-bond donor) and pyrazolyl ether (H-bond acceptor) pharmacophoric elements, which is critical for ion channel binding site complementarity. This compound is the optimal starting material for synthesizing stereochemically pure ion channel probes, avoiding the variability introduced by racemic mixtures.

Fragment-Based Drug Discovery with Lipophilic Reach

With a molecular weight of 210.27 g/mol and 15 heavy atoms, the compound sits within the 'fragment' space (MW < 300) while offering higher lipophilicity (XLogP3 = 1.4) than cyclopentyl or cyclohexyl analogs [4]. This property profile is well-suited for FBDD campaigns targeting lipophilic protein pockets where smaller-ring fragments fail to achieve sufficient binding enthalpy. The compound's 2 rotatable bonds and 3 H-bond acceptors provide a balanced complexity-to-growth vector ratio for fragment elaboration.

Chiral Ligand and Catalyst Development Intermediate

The (1R,2R) configuration with a free secondary hydroxyl group enables this compound to serve as a chiral pool starting material for the synthesis of enantiopure ligands, organocatalysts, or chiral auxiliaries . The cycloheptyl ring's conformational flexibility can be exploited to fine-tune the steric environment around a catalytic metal center, offering a distinct steric profile not achievable with cyclopentyl- or cyclohexyl-based chiral scaffolds.

Application
Selection Property
Validation Focus
FXR modulator SAR exploration
Cycloheptyl‑pyrazole scaffold with stereochemical control
FXR transactivation assay endpoint review
Ion channel probe synthesis
Enantiopure core with cycloheptyl ring for electrophysiology studies
Patch‑clamp assay context (IC50 verification)
Fragment‑based lead discovery
Balanced fragment profile with conformational diversity
Lipophilic pocket binding affinity screening
Chiral ligand/catalyst development
(1R,2R) building block with free hydroxyl handle
Enantioselective catalytic performance evaluation
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